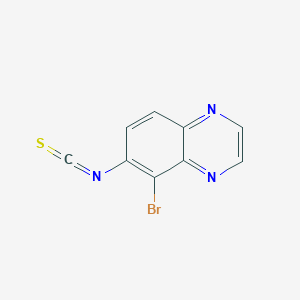

5-Bromo-6-isothiocyanatoquinoxaline

Description

Significance of the Quinoxaline (B1680401) Scaffold in Medicinal Chemistry and Chemical Biology

The quinoxaline scaffold, a fusion of a benzene and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide spectrum of biological activities. Quinoxaline derivatives have been extensively studied and have shown to possess anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. This broad therapeutic potential has established the quinoxaline moiety as a cornerstone in the development of new pharmaceutical agents.

Role of the Isothiocyanate Functional Group in Synthetic Strategies and Bioconjugation

The isothiocyanate group (-N=C=S) is a highly reactive electrophilic moiety, making it an invaluable tool in organic synthesis. Its ability to readily react with nucleophiles, particularly primary amines to form stable thiourea (B124793) linkages, is fundamental to its utility. This reactivity is extensively exploited in bioconjugation, where isothiocyanates are used to label proteins, antibodies, and other biomolecules with fluorescent dyes or other tags for detection and imaging purposes.

Historical Context of Quinoxaline-Based Compound Development and Early Research on 5-Bromo-6-isothiocyanatoquinoxaline

The synthesis of quinoxaline derivatives dates back to 1884, with the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds being one of the earliest and most fundamental methods. Over the decades, numerous synthetic methodologies have been developed to access a vast library of substituted quinoxalines. The introduction of a bromine atom and an isothiocyanate group onto the quinoxaline core, leading to this compound, represents a strategic functionalization aimed at creating a versatile building block. Early research into this specific compound was likely driven by the desire to combine the known biological relevance of the quinoxaline scaffold with the reactive potential of the isothiocyanate group for applications in drug discovery and chemical biology.

Current Research Landscape and Emerging Applications

The current research landscape for this compound is predominantly centered on its role as a key intermediate in the synthesis of the glaucoma medication, Brimonidine (B1667796). guidechem.comsphinxsai.comgoogle.com Brimonidine is a highly selective alpha-2 adrenergic receptor agonist used to lower intraocular pressure. guidechem.com The synthesis of Brimonidine involves the reaction of this compound with ethylenediamine to form a thiourea derivative, which is then cyclized. google.com

While its application in the synthesis of Brimonidine is well-established, the inherent reactivity of this compound suggests a broader potential for its use in advanced chemical research. The presence of both a reactive isothiocyanate group and a bromine atom, which can participate in various cross-coupling reactions, opens up avenues for the creation of diverse and complex molecular architectures.

Potential emerging applications, based on the reactivity of its constituent functional groups, include:

Development of Novel Pharmaceutical Agents: The quinoxaline core is a known pharmacophore. By utilizing the isothiocyanate and bromo functionalities, medicinal chemists can synthesize libraries of novel quinoxaline derivatives for screening against various diseases, including cancer and infectious diseases.

Fluorescent Probes and Biosensors: The isothiocyanate group is a common linker for attaching fluorescent dyes to biomolecules. This compound could serve as a scaffold to develop new fluorescent probes for biological imaging and sensing applications.

Materials Science: The rigid, aromatic structure of the quinoxaline ring, combined with the potential for polymerization or functionalization through its reactive groups, could be explored for the development of new organic materials with interesting electronic or photophysical properties.

Although current literature heavily emphasizes its role in Brimonidine synthesis, the versatility of this compound as a synthetic intermediate suggests that its full potential in advanced chemical research is yet to be completely explored.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-isothiocyanatoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMXQMOFAYYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403506 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134892-46-9, 132356-31-1 | |

| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 6 Isothiocyanatoquinoxaline and Its Key Precursors

Direct Conversion from 6-Amino-5-bromoquinoxaline Precursors

The transformation of the amino group in 6-Amino-5-bromoquinoxaline into an isothiocyanate functionality is a critical step in the synthesis of the title compound. This conversion can be achieved through several methods, ranging from classical approaches using highly reactive reagents to more modern, milder alternatives.

Thiophosgene-Mediated Isothiocyanate Formation

The reaction of primary amines with thiophosgene (B130339) (CSCl₂) represents one of the oldest and most direct methods for synthesizing isothiocyanates. thieme.com This method is applicable to the conversion of 6-Amino-5-bromoquinoxaline. The process involves the reaction of the primary amine with thiophosgene, typically in the presence of a base like triethylamine. thieme.com

The reaction mechanism proceeds through an initial unstable thiocarbamoyl chloride intermediate, which subsequently eliminates a molecule of hydrogen chloride (HCl) to yield the final isothiocyanate product. thieme.com To prevent the formation of symmetrical thiourea (B124793) byproducts, which can occur if the newly formed isothiocyanate reacts with the starting amine, a slight excess of thiophosgene is often employed. thieme.com While effective, the high toxicity of thiophosgene has prompted the development of numerous alternative reagents. nih.gov

Alternative Reagents and Optimized Reaction Conditions for Isothiocyanate Synthesis

To circumvent the use of toxic thiophosgene, a variety of alternative methods have been developed, with the most common strategy being the decomposition of in situ generated dithiocarbamate (B8719985) salts. nih.govchemrxiv.org This two-step, one-pot approach first involves the reaction of the primary amine (6-Amino-5-bromoquinoxaline) with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.orgcbijournal.com This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. chemrxiv.org A range of efficient desulfurizing reagents and reaction systems have been established.

Key alternative reagents for this transformation include:

Propane phosphonic acid anhydride (B1165640) (T3P®): This reagent effectively promotes the decomposition of dithiocarbamates to isothiocyanates. organic-chemistry.org

Tosyl Chloride (TsCl): In the presence of triethylamine, tosyl chloride provides a facile method for converting dithiocarbamate salts into isothiocyanates. organic-chemistry.org

Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide (B78521) to produce isothiocyanates from amines, offering versatility for different substrate types. organic-chemistry.orgorganic-chemistry.org The two-step approach is particularly effective for electron-deficient aryl amines. organic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This common protecting group reagent can also serve as a desulfurizing agent, with the advantage that most by-products are volatile and easily removed. cbijournal.com

Elemental Sulfur: A more sustainable approach involves the use of elemental sulfur, catalyzed by an amine base, to convert isocyanides to isothiocyanates. nih.gov

The table below summarizes some of the modern reagents used for isothiocyanate synthesis from primary amines.

| Reagent System | Amine Substrate | Key Features |

| CS₂ / T3P® | Primary amines or their salts | Efficient desulfuration under mild conditions. organic-chemistry.org |

| CS₂ / Tosyl Chloride / Et₃N | Alkyl and aryl amines | Facile decomposition of in situ generated dithiocarbamates. organic-chemistry.org |

| Phenyl Chlorothionoformate / NaOH | Alkyl and aryl amines | Versatile two-step approach suitable for electron-deficient amines. organic-chemistry.org |

| CS₂ / Cyanuric Chloride (TCT) | Alkyl and aryl amines | General and facile one-pot process under aqueous conditions. beilstein-journals.org |

Synthesis of 6-Amino-5-bromoquinoxaline and Related Intermediates

The synthesis of the crucial precursor, 6-Amino-5-bromoquinoxaline, is a well-defined process that begins with simpler aromatic diamines and involves a sequence of cyclization, reduction, and regioselective halogenation.

Multi-step Synthetic Routes from Aromatic Diamines

A common and efficient route to 6-Amino-5-bromoquinoxaline starts from 4-nitro-o-phenylenediamine (B140028) (also known as 4-nitrobenzene-1,2-diamine). researchgate.netguidechem.com The synthesis involves a three-step sequence:

Cyclization: The quinoxaline (B1680401) ring system is constructed via a condensation reaction between 4-nitro-o-phenylenediamine and a 1,2-dicarbonyl compound. chim.it Specifically, reacting it with an aqueous solution of glyoxal (B1671930) (in the form of its sodium bisulfite adduct) followed by heating yields 6-nitroquinoxaline (B1294896). guidechem.comchemicalbook.com This reaction is a classical and reliable method for forming the quinoxaline core. nih.gov

Reduction: The nitro group of 6-nitroquinoxaline is reduced to a primary amine to give 6-aminoquinoxaline (B194958).

Bromination: The final step is the regioselective bromination of 6-aminoquinoxaline to introduce a bromine atom at the C5 position.

This synthetic pathway is advantageous as it avoids the use of harsh reagents and proceeds with high yields in each step. guidechem.com

Catalytic Hydrogenation Strategies for Amine Precursors

Detailed research has identified optimized conditions for this specific hydrogenation, ensuring high conversion and yield while minimizing side reactions. researchgate.net The use of catalytic transfer hydrogenation, with hydrogen donors like ammonium (B1175870) formate, also presents a viable and often safer alternative to using gaseous hydrogen. mdpi.com

Table of Optimized Catalytic Hydrogenation Conditions researchgate.net

| Parameter | Value |

| Substrate | 6-Nitroquinoxaline |

| Catalyst | Palladium on Carbon (Pd/C) |

| Catalyst Loading | 1:20 (Catalyst:Substrate mass ratio) |

| Reaction Temperature | 70°C |

| Reaction Pressure | 2 MPa |

| Reaction Time | 3 hours |

| Yield | 83.3% |

Regioselective Bromination Techniques for Quinoxaline Cores

The final step in the synthesis of the key precursor is the selective bromination of 6-aminoquinoxaline at the C5 position. The directing effect of the C6-amino group is crucial for achieving the desired regioselectivity, as it activates the aromatic ring towards electrophilic substitution, primarily at the ortho position (C5).

Several brominating agents have been effectively used for this transformation:

1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): This reagent is a mild and efficient source of electrophilic bromine. The reaction is typically performed at low temperatures in a solvent like dichloromethane (B109758) (CH₂Cl₂), providing the desired 5-bromo-6-aminoquinoxaline in excellent yield. researchgate.net

Bromine in Acetic Acid: A more traditional method involves the use of elemental bromine dissolved in glacial acetic acid. guidechem.com This method is also effective for achieving the desired regioselective bromination.

The use of N-bromosuccinimide (NBS) is another well-established technique for the regioselective bromination of activated aromatic and heterocyclic systems. mdpi.comkoreascience.kr

Table of Regioselective Bromination Conditions researchgate.net

| Parameter | Value |

| Substrate | 6-Aminoquinoxaline |

| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | -20°C |

| Yield | 97.6% |

Process Optimization and Scalability Considerations in Laboratory Synthesis

The laboratory synthesis of 5-bromo-6-isothiocyanatoquinoxaline is achieved via the conversion of 5-bromo-6-aminoquinoxaline. The process involves treating the amino precursor with thiophosgene in an aqueous medium. This reaction proceeds efficiently to yield the desired isothiocyanate. guidechem.com

Synthesis of 5-Bromo-6-aminoquinoxaline from 6-Aminoquinoxaline

One direct approach involves the bromination of 6-aminoquinoxaline. An optimized process uses copper(II) bromide (CuBr₂) as a catalyst in an aqueous hydrobromic acid solution. By bubbling oxygen or air through the reaction mixture at an elevated temperature (90-95°C), a high yield of 5-bromo-6-aminoquinoxaline can be achieved. guidechem.comchembk.com This method avoids the use of elemental bromine directly on the amino-substituted ring, offering a controlled reaction pathway.

Multi-step Synthesis from 4-Nitro-o-phenylenediamine

A widely reported and scalable route begins with 4-nitro-o-phenylenediamine, proceeding through cyclization, reduction, and bromination steps. guidechem.comresearchgate.netgoogle.com

Cyclization to 6-Nitroquinoxaline: The first step is the condensation reaction between 4-nitro-o-phenylenediamine and glyoxal (typically a 40% aqueous solution). This reaction forms the quinoxaline ring system, yielding 6-nitroquinoxaline. guidechem.comgoogle.com The reaction can be performed in water or alcohol-based solvents at temperatures ranging from ambient to 100°C. google.com

Reduction to 6-Aminoquinoxaline: The nitro group of 6-nitroquinoxaline is then reduced to an amine to form 6-aminoquinoxaline. Catalytic hydrogenation is a preferred method for this transformation, often employing a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. researchgate.netgoogle.com This approach is considered safer and more environmentally friendly than methods using reducing agents like iron powder. guidechem.com Reaction conditions, including temperature, pressure, and catalyst loading, are optimized to ensure complete conversion. researchgate.net

Bromination to 5-Bromo-6-aminoquinoxaline: The final step in this sequence is the selective bromination of 6-aminoquinoxaline at the 5-position. To enhance selectivity and safety, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been identified as an effective brominating agent, used in a solvent like dichloromethane at room temperature. researchgate.net This method offers high yields and simplifies product purification.

Table 1: Selected Laboratory Synthesis Methods and Conditions

| Product | Starting Material(s) | Key Reagents & Conditions | Yield | Reference(s) |

| This compound | 5-Bromo-6-aminoquinoxaline hydrobromide | Thiophosgene, water, 2 hours | 96.0% | guidechem.com |

| 5-Bromo-6-aminoquinoxaline | 6-Aminoquinoxaline | CuBr₂, O₂, aq. HBr, 90-95°C, 4 hours | 97.8% | guidechem.comchembk.com |

| 6-Nitroquinoxaline | 4-Nitro-o-phenylenediamine, Glyoxal | Water, heat to 100°C, 5 hours | 97.5% | guidechem.com |

| 6-Aminoquinoxaline | 6-Nitroquinoxaline | Pd/C, H₂ (2 MPa), 70°C, 3 hours | 83.3% | researchgate.net |

| 5-Bromo-6-aminoquinoxaline | 6-Aminoquinoxaline | 1,3-Dibromo-5,5-dimethylhydantoin, CH₂Cl₂, 20°C | 97.6% | researchgate.net |

Green Chemistry Approaches in the Synthesis of Quinoxaline Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of quinoxaline derivatives to minimize environmental impact, reduce costs, and improve safety. ijirt.orgresearchgate.net These approaches focus on the use of sustainable solvents, energy-efficient techniques, and environmentally benign catalysts. ekb.eg

Alternative Solvents and Catalysts

Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives. Water has been successfully used as a solvent for the condensation reaction that forms the quinoxaline ring, often eliminating the need for a catalyst and resulting in high yields. ijirt.orgresearchgate.net Other green solvents, such as polyethylene (B3416737) glycol (PEG), have also been employed, which can increase reaction rates. researchgate.net

In place of strong acid catalysts, researchers have explored various greener catalytic systems. nih.gov These include:

Heteropolyoxometalates: These supported catalysts are recyclable and facilitate quinoxaline synthesis at room temperature. nih.gov

β-Cyclodextrin: This supramolecular catalyst can be used for quinoxaline synthesis in water or even in a solid state, offering a mild and efficient method. mdpi.com

Boric Acid: Used as a mild and efficient catalyst in solvent-free conditions. researchgate.net

Catalyst-Free and Energy-Efficient Methods

Remarkably, many quinoxaline syntheses can proceed efficiently without any catalyst at all. researchgate.net A highly efficient, catalyst-free protocol using methanol (B129727) as a solvent at room temperature can produce quinoxalines in as little as one minute with excellent yields. researchgate.netthieme-connect.com This method's simplicity and speed make it a highly attractive green alternative.

To reduce energy consumption associated with prolonged heating, alternative energy sources have been investigated. Microwave irradiation and ultrasonic waves are effective techniques for promoting quinoxaline synthesis, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ijirt.orgresearchgate.net

Greener Reagents and atom Economy

The choice of reagents is critical for a green synthetic process. In the synthesis of 5-bromo-6-aminoquinoxaline, the use of catalytic hydrogenation for the reduction of the nitro group is a prime example of a greener choice over stoichiometric metal reductants like iron or tin, which generate significant metallic waste. guidechem.comresearchgate.net Similarly, using a selective brominating agent like DBDMH improves atom economy and reduces the formation of difficult-to-separate byproducts. researchgate.net These advancements align with the core goals of green chemistry: designing chemical processes that are efficient, safe, and environmentally responsible. ijirt.org

Table 2: Green Chemistry Strategies in Quinoxaline Synthesis

| Green Approach | Example/Technique | Advantages | Reference(s) |

| Green Solvents | Water, Polyethylene Glycol (PEG-400) | Reduced toxicity and environmental impact; water can act as a catalyst. | ijirt.orgresearchgate.net |

| Benign Catalysts | β-Cyclodextrin, Boric Acid | Mild reaction conditions, often reusable, low toxicity. | researchgate.netmdpi.com |

| Catalyst-Free Synthesis | Reaction in methanol at room temperature | Simplifies purification, reduces cost and waste, very rapid reaction times. | researchgate.netthieme-connect.com |

| Energy Efficiency | Microwave and Ultrasound Irradiation | Shorter reaction times, reduced energy consumption, often higher yields. | ijirt.orgresearchgate.net |

| Safer Reagents | Catalytic hydrogenation (e.g., Pd/C, H₂) | Avoids stoichiometric metallic waste from traditional reductions. | guidechem.comresearchgate.net |

Reactivity and Derivatization Chemistry of 5 Bromo 6 Isothiocyanatoquinoxaline

Nucleophilic Addition Reactions of the Isothiocyanate Moiety

The isothiocyanate functional group (-N=C=S) is characterized by an electrophilic carbon atom, making it susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of the derivatization chemistry of 5-bromo-6-isothiocyanatoquinoxaline, enabling the introduction of diverse functionalities and the construction of new molecular frameworks.

Reaction with Primary and Secondary Amines: Formation of Thiourea (B124793) Derivatives

The most prominent reaction of isothiocyanates is their facile reaction with primary and secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom of the isothiocyanate.

The reaction of this compound with a range of primary and secondary amines allows for the synthesis of a library of corresponding thiourea derivatives. This approach is fundamental in combinatorial chemistry for the generation of structurally diverse molecules with potential biological activities. For instance, the reaction with simple alkyl and aryl amines introduces varied lipophilic and electronic properties to the resulting thiourea derivatives.

A notable example of this reactivity is the synthesis of 1-(5-bromoquinoxalin-6-yl)thiourea, a known process-related impurity in the manufacturing of the glaucoma medication, brimonidine (B1667796). nih.govrsc.org This compound is typically formed from the reaction of 5-bromo-6-aminoquinoxaline with a thiocarbonylating agent, or directly from this compound and ammonia.

Furthermore, the reaction with bifunctional amines, such as ethylenediamine, can lead to the formation of thiourea derivatives that can undergo subsequent intramolecular reactions, as will be discussed in the section on cyclization reactions.

Table 1: Examples of Thiourea Derivatives from this compound

| Amine Reactant | Resulting Thiourea Derivative | Reference |

| Ammonia | 1-(5-Bromoquinoxalin-6-yl)thiourea | nih.govasmarya.edu.ly |

| Ethylamine | 1-(5-Bromoquinoxalin-6-yl)-3-ethylthiourea | |

| Aniline | 1-(5-Bromoquinoxalin-6-yl)-3-phenylthiourea | |

| Piperidine | 1-(5-Bromoquinoxalin-6-yl)-3-(piperidin-1-yl)thiourea | |

| Ethylenediamine | N-(2-Aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea | researchgate.net |

Reactions with Hydroxyl and Thiol Functional Groups

While reactions with amines are most common, the isothiocyanate group of this compound can also react with other nucleophiles such as alcohols and thiols. The reaction with an alcohol in the presence of a suitable catalyst leads to the formation of a thiocarbamate (or thionocarbamate). Similarly, reaction with a thiol yields a dithiocarbamate (B8719985). These reactions expand the range of accessible derivatives from this versatile starting material.

The reactivity with these nucleophiles is generally lower than that with amines and may require specific reaction conditions, such as the use of a base or catalyst, to proceed efficiently.

Table 2: Potential Products from Reaction with Hydroxyl and Thiol Groups

| Nucleophile | Product Class | General Structure |

| R-OH (Alcohol) | Thiocarbamate | |

| R-SH (Thiol) | Dithiocarbamate |

Cyclization Reactions involving the Isothiocyanate Group

The thiourea derivatives formed from the reaction of this compound with appropriate nucleophiles can serve as precursors for a variety of cyclization reactions, leading to the formation of new heterocyclic rings fused to the quinoxaline (B1680401) system.

A key example involves the reaction of this compound with a bifunctional nucleophile like ethylenediamine. The initially formed N-(2-aminoethyl)-N'-(5-bromo-6-quinoxalinyl)thiourea can undergo an intramolecular cyclization. In this process, the terminal amino group can attack the thiocarbonyl carbon, leading to the formation of a five-membered imidazolidine-2-thione ring fused to the quinoxaline core. This type of cyclization is a powerful strategy for constructing complex, polycyclic heterocyclic systems.

Such cyclizations can also be designed to occur with other nucleophilic groups positioned appropriately within the molecule, offering a pathway to a diverse range of fused quinoxaline heterocycles.

Synthetic Applications as a Versatile Intermediate

The dual reactivity of this compound, stemming from the bromine substituent and the isothiocyanate group, makes it a highly valuable and versatile intermediate in organic synthesis.

Generation of Diverse Quinoxaline Compound Libraries

The straightforward and generally high-yielding reaction of the isothiocyanate group with a vast array of commercially available primary and secondary amines makes this compound an ideal scaffold for the generation of large and diverse libraries of quinoxaline-based thiourea derivatives. This is particularly relevant in the context of drug discovery, where the synthesis of compound libraries is a crucial step in identifying new lead compounds with desired biological activities.

By systematically varying the amine component, chemists can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and hydrogen bonding capacity, which are critical for their interaction with biological targets. The bromine atom on the quinoxaline ring further provides a handle for additional diversification through cross-coupling reactions, although this is beyond the scope of this article's focus on the isothiocyanate reactivity.

Integration into Complex Heterocyclic Systems

Beyond the synthesis of simple thiourea adducts, this compound serves as a key building block for the construction of more complex, fused heterocyclic systems. As mentioned in the context of cyclization reactions, the isothiocyanate moiety can be strategically employed to annulate new rings onto the quinoxaline framework.

For example, the formation of an imidazo[4,5-g]quinoxaline-2-thione derivative through the reaction with an appropriate diamine followed by cyclization demonstrates how this intermediate can be used to access more intricate and rigid polycyclic structures. These fused systems are of significant interest in medicinal chemistry as they often exhibit unique pharmacological profiles due to their constrained conformations and specific spatial arrangement of functional groups. The ability to readily construct such complex scaffolds from a relatively simple starting material underscores the synthetic utility of this compound.

Stereoselective Derivatization Strategies

The principal strategy for introducing stereoselectivity to the this compound scaffold involves the derivatization of the isothiocyanate (-N=C=S) group. This functional group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of thiourea derivatives. When a chiral, enantiomerically pure amine is used as the nucleophile, this reaction proceeds to form a chiral thiourea. nih.gov

The reaction is a straightforward and versatile method for creating a new stereocenter or for coupling the quinoxaline moiety to an existing chiral molecule. nih.gov The general mechanism involves the nucleophilic addition of the chiral amine's nitrogen atom to the central carbon atom of the isothiocyanate group. This process is typically efficient and does not require a catalyst, often proceeding readily at ambient temperatures. The resulting chiral thiourea product incorporates the quinoxaline core and a chiral substituent, making it a valuable building block for asymmetric synthesis or a candidate for biological screening. The presence of the bromine atom at the C-5 position remains unaffected during this transformation, allowing for subsequent modifications through cross-coupling chemistry.

Halogen-Based Cross-Coupling Chemistry at the Quinoxaline Core

The bromine atom at the C-5 position of the quinoxaline ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, allowing for significant diversification of the core structure. rsc.orgresearchgate.net

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org The C-Br bond at the C-5 position of this compound makes it a suitable aryl halide substrate for this transformation. The reaction allows for the introduction of a wide array of aryl, heteroaryl, alkenyl, and alkyl groups.

The catalytic cycle involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the quinoxaline, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar bromo-substituted N-heterocycles provides a strong indication of viable reaction conditions. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, and conditions must be selected to be compatible with the potentially sensitive isothiocyanate group.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions for Suzuki-Miyaura reactions on related bromo-heterocyclic compounds to illustrate the expected methodology for this compound.

| Entry | Aryl Halide (Model Substrate) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromo-N-methyl-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | ~85% |

| 2 | 2-Chloropyridine | Indole-5-trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane/H₂O | ~50% |

| 3 | 4-Bromobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 92% |

Data adapted from representative literature to show typical reaction parameters. nih.govbeilstein-journals.org

Beyond the Suzuki-Miyaura reaction, the C-Br bond on the quinoxaline core is amenable to other palladium-catalyzed transformations. These reactions broaden the scope of possible derivatizations, particularly for forming C-N bonds, which are prevalent in pharmaceutically active compounds. rsc.org

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. Similar to the Suzuki reaction, it follows a catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. The appropriate selection of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand is critical for catalytic efficiency. researchgate.netmit.edu This method allows for the introduction of various nitrogen-containing functional groups at the C-5 position.

Other C-C Couplings: Reactions such as the Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes) are also viable methods for functionalizing the C-5 position, each providing a unique pathway to novel carbon skeletons attached to the quinoxaline core.

Table 2: Overview of Potential Palladium-Catalyzed Reactions at the C-5 Position

| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid / Ester | C-C | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, Xantphos) |

| Buchwald-Hartwig | Amine / Amide | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos) |

| Heck | Alkene | C-C | Pd(OAc)₂ or PdCl₂ with phosphine ligands |

| Sonogashira | Terminal Alkyne | C-C | Pd/Cu co-catalysis with phosphine ligands |

Advanced Derivatization for Analytical and Biological Probes

The unique bifunctional nature of this compound makes it an excellent scaffold for the development of advanced analytical and biological probes. The isothiocyanate group serves as a powerful tool for covalent conjugation to biomolecules.

Isothiocyanates react readily and chemoselectively with primary amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, under mild aqueous conditions. This reaction forms a stable thiourea linkage, effectively "tagging" the protein or peptide with the quinoxaline moiety. This property is widely exploited for creating labeled antibodies, fluorescent probes, and other targeted agents.

Furthermore, the C-5 bromine atom can be functionalized via the cross-coupling reactions described previously to introduce a reporter group prior to bioconjugation. For instance, a fluorescent molecule could be installed via a Suzuki coupling, and the resulting fluorescent quinoxaline could then be attached to a target protein via its isothiocyanate handle. This modular approach allows for the rational design of sophisticated probes for use in applications such as:

Fluorescence Microscopy: Visualizing the localization of target proteins within cells.

Flow Cytometry: Quantifying cells that express a particular surface protein.

Immunoassays: Developing sensitive detection reagents.

Given that this compound is a known impurity and synthetic precursor related to the pharmaceutical agent Brimonidine, its derivatives are of significant interest for developing analytical standards and for probing the biological targets of the parent drug. lgcstandards.comsynthinkchemicals.com

Medicinal and Biological Applications of 5 Bromo 6 Isothiocyanatoquinoxaline Derivatives

Development of α-Adrenergic Receptor Agonists and Antagonists

Derivatives of 5-bromo-6-isothiocyanatoquinoxaline have been pivotal in the design of ligands that target α-adrenergic receptors. These receptors are involved in a multitude of physiological processes, making them attractive targets for therapeutic intervention.

Structure-Activity Relationship (SAR) Studies for Receptor Binding Affinity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For quinoxaline (B1680401) derivatives, SAR has illuminated the features necessary for high-affinity binding to α-adrenergic receptors. nih.govbenthamdirect.comresearchgate.net The core quinoxaline structure itself is a key element, and modifications to its substituents can drastically alter binding characteristics. mdpi.comyoutube.com

One extensively studied derivative is UK-14304, or 5-bromo-6-(2-imidazolin-2-ylamino)quinoxaline, a potent α2-adrenergic agonist. nih.gov Research on this and related compounds has shown that the nature of the group at the 6-position is critical. The isothiocyanato group (-N=C=S), for example, can act as a reactive entity, capable of forming covalent bonds with nucleophilic residues within the receptor's binding site, a property utilized in receptor mapping studies. The bromine atom at the 5-position influences the molecule's electronic properties and steric profile, which in turn affects receptor interaction. mdpi.com Docking studies have helped identify key amino acid residues within the receptor binding pocket, such as Glu-13, Tyr-16, and Pro-89, that interact with quinoxaline derivatives. researchgate.net

| Derivative Example | Key Structural Features | Impact on Binding |

| UK-14304 | Imidazoline ring at C6 | High affinity for α2-adrenergic receptors |

| Isothiocyanate Analogues | -N=C=S group at C6 | Potential for covalent, irreversible binding |

Exploration of Selectivity Profiles for α2A, α2B, and α2C Subtypes

The α2-adrenergic receptor family consists of three subtypes—α2A, α2B, and α2C—each with distinct physiological roles and tissue distribution. nih.govabcam.com Developing subtype-selective ligands is a major pharmacological goal to achieve targeted therapies with fewer side effects. Quinoxaline derivatives have been valuable tools in this endeavor.

Agonists targeting the α2A and α2C subtypes in the brain are central to the clinical management of conditions like hypertension and ADHD. nih.gov The α2A receptor, in particular, is involved in regulating neurotransmitter release and blood pressure. abcam.com Studies with compounds like UK-14304 have revealed insights into subtype affinity. For instance, UK-14304 was found to have a slightly higher affinity for a rauwolscine-insensitive (Ri) subtype of the α2-receptor compared to the rauwolscine-sensitive (Rs) site, which has been linked to its cognitive-enhancing effects versus its sedative and hypotensive side effects. nih.gov The selectivity of these agonists is crucial, as their therapeutic effects are often mediated by one subtype, while side effects may be linked to another. nih.govnih.gov

Preclinical Evaluation of Novel Brimonidine (B1667796) Analogues

Brimonidine, an α2-adrenergic agonist and a quinoxaline derivative, is a widely used medication for lowering intraocular pressure (IOP) in glaucoma patients. nih.govresearchgate.net The this compound scaffold serves as a starting point for creating new brimonidine analogues. lgcstandards.comchemicea.comsynthinkchemicals.com Preclinical evaluations of these novel compounds aim to identify candidates with improved efficacy, selectivity, or pharmacokinetic properties. nih.govnih.gov

Preclinical studies show that brimonidine itself is a potent α2-adrenoceptor agonist, being 1000-fold more selective for the α2- versus the α1-adrenoceptor. nih.gov It lowers IOP by both reducing the rate of aqueous humor production and increasing uveoscleral outflow. nih.govclinicaltrials.gov In preclinical animal models, novel formulations of brimonidine, such as ophthalmic nanosuspensions, have been evaluated to achieve sustained IOP reduction with less frequent administration. nih.gov These studies involve dose-finding, efficacy in normotensive and ocular hypertensive models, and pharmacokinetic analyses to confirm that the drug reaches target tissues in the eye at effective concentrations. nih.govnih.gov

Pharmacological Investigations in Inflammatory Disorders

Emerging research has highlighted the potential of quinoxaline derivatives to modulate inflammatory processes, an area of investigation spurred by the known links between the adrenergic and immune systems. nih.govbenthamdirect.com

Mechanisms of Action in Modulating Inflammatory Pathways

The anti-inflammatory properties of quinoxaline derivatives are believed to stem from their ability to inhibit several key inflammatory modulators. nih.govbenthamdirect.com One of the primary mechanisms is the inhibition of pro-inflammatory cytokine expression. nih.govbenthamdirect.com Cytokines are signaling proteins that drive the inflammatory response.

Furthermore, these compounds can suppress the activity of enzymes like cyclooxygenase (COX) and transcription factors such as nuclear factor-kappa B (NF-κB). nih.govbenthamdirect.com NF-κB is a critical regulator that controls the expression of numerous genes involved in inflammation. nih.gov A structure-activity relationship study identified a quinoxaline urea (B33335) analog that modulates the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, highlighting a specific molecular target for anti-inflammatory action. nih.gov

Key Inflammatory Targets of Quinoxaline Derivatives:

Cytokines: Inhibition of expression. nih.govbenthamdirect.com

Cyclooxygenase (COX): Inhibitory action. nih.govbenthamdirect.com

NF-κB: Suppression of this key transcription factor. nih.govbenthamdirect.comnih.gov

p38α MAPK: Inhibition of this signaling kinase. nih.govbenthamdirect.com

In Vitro and In Vivo Models of Inflammation

The anti-inflammatory effects of quinoxaline derivatives have been substantiated in various experimental models. In vitro studies often use cultured cells to assess the compounds' ability to inhibit the production of inflammatory mediators. For instance, some derivatives have shown promising inhibition of soybean lipoxygenase (LOX), an enzyme involved in producing pro-inflammatory leukotrienes. nih.govunav.edu

In vivo animal models are crucial for evaluating the therapeutic potential in a whole-organism context. The carrageenan-induced rat paw edema model is a standard method for assessing acute inflammation. nih.govsphinxsai.comijplsjournal.comresearchgate.net In this model, several quinoxaline derivatives have demonstrated a significant reduction in paw swelling, with efficacy comparable to that of established anti-inflammatory drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. nih.govunav.eduijplsjournal.comresearchgate.net For example, one study found that a specific quinoxaline derivative (compound 7b) produced a 41% reduction in inflammation, similar to the 47% reduction seen with indomethacin. nih.govunav.edu Another compound (5f) showed an 84.15% inhibition of paw edema, comparable to diclofenac sodium. ijplsjournal.com

Neuropharmacological Applications of Quinoxaline Derivatives

The quinoxaline scaffold is a prominent feature in many compounds with significant activity within the central nervous system (CNS). wisdomlib.orgijpsjournal.com Researchers have synthesized and evaluated numerous quinoxaline derivatives for their potential to treat a range of neurological and psychiatric disorders. ijpsjournal.comacs.org These compounds have demonstrated a wide array of pharmacological effects, including anticonvulsant, anxiolytic, sedative, and analgesic properties. wisdomlib.orgscielo.br

Quinoxaline derivatives have been extensively profiled for their effects on the CNS. Studies have revealed that these compounds can modulate the activity of key neurotransmitter systems, leading to various behavioral and physiological outcomes. acs.orgorientjchem.org For instance, certain quinoxalinone derivatives have been shown to exhibit significant CNS depressant activity. researchgate.net The introduction of different substituents on the quinoxaline ring system allows for the fine-tuning of their pharmacological properties, leading to the identification of compounds with selective actions. acs.orgnih.gov

A study on a series of quinoxalinone derivatives investigated their neuropharmacological effects, including sedation and anxiety. researchgate.net The research highlighted that N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was particularly potent as a CNS depressant. researchgate.net Furthermore, some derivatives displayed notable anxiolytic effects, with 6-nitro-1,4-dihydroquinoxaline-2,3-dione showing a more potent anxiolytic effect in mice than the benchmark drug diazepam at a 30 mg/kg dose. researchgate.net Another compound, 1,2,3,4-tetrahydro-quinoxaline-2,3-dione, exhibited anxiolytic activity comparable to diazepam. researchgate.net

Table 1: CNS Activity of Selected Quinoxalinone Derivatives

| Compound | Observed Activity | Notes |

|---|---|---|

| N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide | CNS Depressant, Anxiolytic, Anticonvulsant | Most active CNS depressant in the series; highest anxiolytic activity at 2.5 mg/kg. researchgate.net |

| 6-nitro-1,4-dihydroquinoxaline-2,3-dione | Anxiolytic | Better anxiolytic effect than diazepam at 30 mg/kg. researchgate.net |

| 1,2,3,4-tetrahydro-quinoxaline-2,3-dione | Anxiolytic | Comparative anxiolytic effect to diazepam at 25 mg/kg. researchgate.net |

| 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione | Anticonvulsant | Showed significant anticonvulsant action. researchgate.net |

The search for novel analgesics has led researchers to explore the potential of quinoxaline derivatives in pain modulation. scielo.br Some of these compounds have been found to exhibit peripheral analgesic effects. scielo.br A study evaluating aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX, demonstrated their ability to produce a peripheral analgesic effect. scielo.br Both DEQX and OAQX were found to decrease the writhing response in mice, an indicator of peripheral analgesia. scielo.br However, in the same study, these compounds did not show central analgesic activity in the hot-plate test. scielo.br This suggests that their mechanism of action may be related to peripheral pathways rather than central opioid or other CNS pain pathways. scielo.br The analgesic effects of these quinoxaline derivatives are thought to be linked to their anti-inflammatory properties, as they were also shown to reduce leukocyte migration and levels of pro-inflammatory cytokines. scielo.br

Certain quinoxaline derivatives have been investigated for their sedative and hypnotic properties. orientjchem.org A reduction in locomotor activity is often used as an indicator of sedative potential. orientjchem.org Naphthalene-based quinoxaline derivatives have been synthesized and shown to cause a significant reduction in the locomotor activity of mice, suggesting a sedative effect. orientjchem.org The mechanism of this sedative action is hypothesized to involve the GABAergic system, a major inhibitory neurotransmitter system in the CNS. orientjchem.org It is proposed that these compounds may act by directly activating GABA receptors. orientjchem.org

In one study, several quinoxalinone derivatives were assessed for their CNS depressant effects, which can be indicative of sedative properties. researchgate.net The compound N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide was identified as the most active CNS depressant among the tested compounds. researchgate.net While the term "anesthetic" is not explicitly used in the available research for these specific derivatives, significant CNS depression is a fundamental component of general anesthesia.

Ocular Therapeutic Applications

The application of quinoxaline derivatives extends to the field of ophthalmology, with research exploring their potential in treating various eye diseases. ijpsjournal.comwipo.int Notably, some derivatives have been investigated for their ability to lower intraocular pressure and provide neuroprotection to retinal cells. ijpsjournal.comwipo.int

Elevated intraocular pressure (IOP) is a major risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness. reviewofophthalmology.com Some quinoxaline derivatives have shown promise in lowering IOP. ijpsjournal.com For instance, Brimonidine, a well-known alpha-2 adrenergic receptor agonist containing a quinoxaline nucleus, is used in the treatment of glaucoma to reduce IOP. ijpsjournal.com The mechanism of action for such compounds often involves modulating aqueous humor dynamics. nih.govpolyu.edu.hk

Research into novel quinoxaline derivatives for IOP reduction is ongoing. A patent application describes quinazolinone and quinoxaline derivatives that are useful for treating posterior eye diseases by, in part, regulating vascular hyperpermeability, which can influence IOP. wipo.int

Neuroprotection is a key therapeutic strategy for many retinal diseases, aiming to prevent the death of retinal neurons. ucl.ac.uknih.gov Quinoxaline derivatives have been investigated for their neuroprotective potential in the context of ophthalmic conditions. wipo.intnih.gov

A patent application highlights that certain quinoxaline derivatives exhibit excellent effects in protecting retinal nerve cells in posterior eye tissues like the choroid and retina. wipo.int This neuroprotective action makes them potentially useful for treating conditions such as age-related macular degeneration, diabetic retinopathy, and glaucomatous visual field constriction. wipo.int

Furthermore, research into 6-aminoquinoxaline (B194958) derivatives has identified compounds with neuroprotective effects on dopaminergic neurons, which could have implications for neurodegenerative diseases affecting the eye. nih.gov One such compound, PAQ (4c), was found to attenuate neurodegeneration in a mouse model of Parkinson's disease, a condition that can also have ophthalmic manifestations. nih.gov The neuroprotective action of this compound was partly attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov

Table 2: Investigated Ocular Therapeutic Applications of Quinoxaline Derivatives

| Application | Compound Class/Example | Mechanism/Finding |

|---|---|---|

| Intraocular Pressure Regulation | Brimonidine (a quinoxaline derivative) | Alpha-2 adrenergic agonist, reduces IOP. ijpsjournal.com |

| Neuroprotection in Posterior Eye Diseases | Patented quinoxaline derivatives | Inhibition of angiogenesis, regulation of vascular hyperpermeability, and protection of retinal nerve cells. wipo.int |

| Neuroprotection of Retinal Neurons | 6-aminoquinoxaline derivatives (e.g., PAQ (4c)) | Attenuates neurodegeneration; partial activation of ryanodine receptor channels. nih.gov |

Utilization as a Biological Fluorescent Probe

The development of fluorescent probes for the detection and imaging of biological molecules and processes is a cornerstone of modern chemical biology. The inherent fluorescence of many heterocyclic systems, including quinoxalines, makes them attractive scaffolds for the design of such probes.

The design of fluorescent probes based on the this compound scaffold would leverage the reactivity of the isothiocyanate group (-N=C=S). This group can readily react with nucleophiles such as amines and thiols, which are abundant in biological systems (e.g., on proteins and peptides), to form stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This reactivity allows for the covalent labeling of target biomolecules.

The synthesis of fluorescent conjugates would typically involve a one-step reaction where this compound is treated with a biomolecule containing a primary or secondary amine. The quinoxaline moiety itself can serve as the fluorophore, with its photophysical properties being modulated by the substitution pattern on the aromatic ring. The bromine atom at the 5-position can influence the fluorescence quantum yield and lifetime through the heavy-atom effect and can also serve as a handle for further chemical modifications via cross-coupling reactions to fine-tune the photophysical properties.

While specific studies on the synthesis of fluorescent conjugates from this compound are not extensively documented in the reviewed literature, the general principles of bioconjugation chemistry using isothiocyanates are well-established. The synthesis of related quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds mdpi.comnih.gov. For instance, the synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, a related heterocyclic compound, involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate nih.gov. This highlights the synthetic accessibility of such scaffolds.

Quinoxaline derivatives have shown promise as electron-transporting materials and in the development of fluorescent probes nih.gov. Fluorescently labeled biomolecules derived from this compound could have a multitude of applications in cellular imaging and biochemical analysis psu.edu. Once conjugated to a specific protein or peptide, the resulting fluorescent probe can be used to visualize the localization and dynamics of that biomolecule within living cells using fluorescence microscopy techniques researchgate.net.

For example, a fluorescently tagged antibody could be used for immunofluorescence staining to map the distribution of its target antigen. Furthermore, changes in the fluorescence signal upon binding of the probe to its target could be exploited for quantitative biochemical assays, such as fluorescence polarization assays to study protein-protein interactions or enzyme activity. The environmental sensitivity of the quinoxaline fluorophore could also be harnessed to probe local changes in polarity or viscosity within cellular compartments.

Emerging Antimicrobial and Anticancer Potential of Quinoxaline Scaffolds

The quinoxaline ring system is a common feature in a variety of compounds exhibiting potent antimicrobial and anticancer activities. The introduction of a bromine atom and an isothiocyanate group can further enhance these biological properties.

Quinoxaline derivatives have been extensively investigated for their antimicrobial properties. A series of newly synthesized quinoxaline derivatives demonstrated significant in vitro activity against plant pathogenic bacteria and fungi rsc.org. For instance, compound 5k from that study showed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t exhibited potent activity against the fungus Rhizoctonia solani, with EC50 values superior to the commercial fungicide azoxystrobin (B1666510) rsc.org.

The isothiocyanate group itself is known for its antimicrobial properties against a broad spectrum of human and plant pathogens nih.govmdpi.comsemanticscholar.org. The antimicrobial action of isothiocyanates is often attributed to their ability to react with and inactivate essential enzymes and proteins in microbial cells. Therefore, derivatives of this compound are expected to exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

| Compound | Target Organism | Activity | Reference |

| 5k | Acidovorax citrulli (Ac) | Good antibacterial activity | rsc.org |

| 5j | Rhizoctonia solani (RS) | EC50 = 8.54 µg/mL | rsc.org |

| 5t | Rhizoctonia solani (RS) | EC50 = 12.01 µg/mL | rsc.org |

| Azoxystrobin | Rhizoctonia solani (RS) | EC50 = 26.17 µg/mL | rsc.org |

This table presents data for illustrative quinoxaline derivatives to highlight the antimicrobial potential of the scaffold.

The anticancer potential of quinoxaline derivatives is well-documented, with many compounds from this class exhibiting potent cytotoxicity against a range of cancer cell lines nih.govrsc.org. The mechanism of action often involves the induction of apoptosis nih.govtandfonline.com. For example, certain quinoxaline derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis nih.gov.

A study on quinoxaline-based derivatives reported potent and selective anticancer activity against prostate cancer cells (PC-3), with IC50 values in the low micromolar range nih.gov. Specifically, compounds III and IV in that study had IC50 values of 4.11 µM and 2.11 µM, respectively, against PC-3 cells nih.gov. Another study on 6-bromo quinazoline (B50416) derivatives, which are structurally related to the target compound, also demonstrated significant cytotoxic effects against MCF-7 and SW480 cancer cell lines nih.gov.

Given these findings, derivatives of this compound are highly likely to possess significant antiproliferative activity. The presence of the bromine atom can enhance lipophilicity, potentially improving cellular uptake, while the isothiocyanate group can react with intracellular targets, contributing to the cytotoxic effect.

Table 2: Cytotoxicity of Selected Quinoxaline and Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound III | PC-3 (Prostate Cancer) | 4.11 | nih.gov |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 | nih.gov |

| Compound 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | nih.gov |

| Compound 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | nih.gov |

This table showcases the cytotoxic potential of related heterocyclic compounds, suggesting a similar potential for this compound derivatives.

The anticancer activity of quinoxaline derivatives is often mediated through multiple mechanisms. One of the key mechanisms is the induction of apoptosis, or programmed cell death. Studies have shown that certain quinoxaline derivatives can arrest the cell cycle at different phases and trigger the apoptotic cascade nih.govtandfonline.com. For instance, a quinoxaline-based derivative was found to arrest the cell cycle at the S phase in PC-3 cells and induce apoptosis through the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2 nih.gov.

Another important mechanism is the inhibition of key enzymes involved in cancer progression, such as topoisomerase II nih.gov. Topoisomerases are crucial for DNA replication and repair, and their inhibition leads to DNA damage and cell death. A quinoxaline derivative has been identified as a potent inhibitor of topoisomerase II, with an IC50 value of 7.529 µM nih.gov.

The structure-activity relationship (SAR) of anticancer quinoxalines suggests that the quinoxaline moiety is an essential pharmacophore, and substitutions at various positions can significantly modulate the activity mdpi.com. The presence of an electron-withdrawing group like bromine and a reactive group like isothiocyanate in this compound suggests that its derivatives could act through multiple mechanisms, including direct alkylation of target proteins and inhibition of critical cellular pathways, making them a promising area for future anticancer drug development.

Advanced Spectroscopic and Analytical Characterization of 5 Bromo 6 Isothiocyanatoquinoxaline and Its Conjugates/derivatives

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule and for probing its structure through controlled fragmentation.

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For 5-Bromo-6-isothiocyanatoquinoxaline, the theoretical exact mass is 264.93093 Da. nih.govlgcstandards.com An experimental HRMS measurement confirming this value would provide strong evidence for the presence of the C9H4BrN3S formula.

Upon ionization, the molecular ion becomes energetically unstable and undergoes fragmentation. wikipedia.org The analysis of these fragmentation patterns provides critical information about the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and most stable leaving groups. Key predicted fragmentation pathways include the loss of the isothiocyanate group or the bromine atom, and cleavage of the quinoxaline (B1680401) ring system. Systematic investigation of these dissociation reactions is crucial for structural confirmation. nih.govresearchgate.net

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound This table presents predicted data based on established fragmentation principles. Actual experimental results may vary.

| Precursor Ion (m/z) | Formula | Proposed Fragment Ion (m/z) | Proposed Fragment Formula | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|---|---|

| 264.9309 | [C9H4BrN3S]+• | 207.9540 | [C8H4BrN2]+• | NCS | Loss of the isothiocyanate group |

| 264.9309 | [C9H4BrN3S]+• | 185.9724 | [C9H4N3S]+ | Br | Loss of the bromine atom |

| 207.9540 | [C8H4BrN2]+• | 128.9959 | [C7H4BrN]+• | HCN | Loss of hydrogen cyanide from the quinoxaline ring |

| 185.9724 | [C9H4N3S]+ | 158.9642 | [C8H3N2S]+ | HCN | Loss of hydrogen cyanide from the quinoxaline ring |

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to fragment a pre-selected precursor ion and analyze its product ions. nih.gov In a typical MS/MS experiment for this compound, the molecular ion ([C9H4BrN3S]+•) at m/z 264.9309 would be isolated in the first mass analyzer. This isolated ion is then directed into a collision cell, where it collides with an inert gas (like argon or nitrogen), causing it to fragment through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass analyzer. This process generates a product ion spectrum that is a unique fingerprint of the precursor ion's structure, allowing for definitive confirmation by matching the observed fragments to the expected pathways. nih.gov

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation based on the size, shape, and charge of an ion. youtube.com As ions traverse a gas-filled drift tube under the influence of an electric field, they are separated based on their mobility. youtube.com This mobility is used to calculate the ion's rotationally averaged collision cross section (CCS), which is a robust and characteristic physical property. nih.gov The CCS value provides an additional layer of confidence in compound identification, as it is independent of the chromatographic matrix. youtube.com For this compound, a predicted CCS value has been computationally determined, providing a benchmark for experimental verification. nih.gov The METLIN-CCS database is a significant resource containing thousands of experimentally derived CCS values that can aid in the identification of small molecules. nih.gov

Predicted CCS Value: 70.2 Ų ([M+H]+) nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry reveals the elemental composition and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise atomic connectivity and spatial arrangement of the atoms.

A full structural assignment of this compound and its derivatives requires a suite of 2D NMR experiments. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. princeton.edu For this molecule, COSY would reveal the correlations between the protons on the quinoxaline ring system, helping to trace the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). princeton.edu It is essential for assigning the signals of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). princeton.eduscience.gov This is arguably the most critical experiment for this molecule, as it would establish the connectivity between protons and non-protonated (quaternary) carbons. For instance, HMBC correlations would confirm the positions of the bromo and isothiocyanato groups by showing correlations from the ring protons to the carbons bearing these substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net While less critical for the rigid parent molecule, NOESY is invaluable for determining the three-dimensional structure and conformation of more complex conjugates and derivatives. science.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations for this compound This table presents predicted data based on the structure and known substituent effects in a CDCl₃ solvent. Chemical shifts (δ) are in ppm. Actual experimental results may vary.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) | Key COSY Correlations (H to H) |

|---|---|---|---|---|

| 2 | ~8.9 | ~146.0 | C3, C8a | H3 |

| 3 | ~8.9 | ~146.2 | C2, C4a | H2 |

| 4a | - | ~142.0 | - | - |

| 5 | - | ~120.0 | - | - |

| 6 | - | ~135.0 | - | - |

| 7 | ~8.2 | ~133.0 | C5, C8a | H8 |

| 8 | ~8.0 | ~130.0 | C4a, C6 | H7 |

| 8a | - | ~141.5 | - | - |

| NCS | - | ~138.0 | - | - |

For compounds that exist in solid form, solid-state NMR (ssNMR) provides invaluable information that is inaccessible by solution-state NMR. Crystalline materials can exist in different polymorphic forms, which have the same chemical composition but different crystal lattice arrangements. These different forms can exhibit distinct physical properties. ssNMR is highly sensitive to the local environment of nuclei and can readily distinguish between polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, revealing details about molecular packing, conformation, and intermolecular interactions within the crystal lattice.

Chromatographic Analysis of this compound Derivatives

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its derivatives. These methods are crucial for monitoring reaction progress and ensuring the quality of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile derivatives of this compound. Commercial suppliers often use HPLC to certify the purity of the compound, with purities typically exceeding 95% being reported. lgcstandards.comlgcstandards.com The development of a robust HPLC method is essential for both quality control and for monitoring the progress of synthetic reactions involving this compound. mdpi.com

Method development for a new derivative would typically involve a systematic approach to optimize separation efficiency. Key parameters that are adjusted include the choice of stationary phase (the column), the composition of the mobile phase, the flow rate, and the detector wavelength.

Stationary Phase Selection: A reversed-phase column, such as a C18 or C8, is a common starting point for moderately polar compounds like quinoxaline derivatives. The choice depends on the specific polarity of the derivative being analyzed.

Mobile Phase Optimization: The mobile phase in reversed-phase HPLC typically consists of a mixture of water (often with a buffer like ammonium (B1175870) acetate) and an organic solvent such as methanol (B129727) or acetonitrile. rjptonline.org The ratio of these solvents is adjusted to achieve the desired retention time and separation of the analyte from impurities or reactants. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate components with a wide range of polarities.

Detection: A UV-Vis detector is commonly used, set at a wavelength where the quinoxaline core exhibits strong absorbance, ensuring high sensitivity. For instance, a detection wavelength of 284 nm has been used for the analysis of other heterocyclic compounds. rjptonline.org

The following table outlines a hypothetical set of starting parameters for an HPLC method developed for a derivative of this compound.

| Parameter | Typical Setting | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Organic modifier and aqueous phase for elution. Acid improves peak shape. |

| Gradient | 5% to 95% Acetonitrile over 20 minutes | Separates compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects resolution. |

| Column Temp. | 25°C - 40°C | Temperature can influence viscosity and selectivity. rjptonline.org |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Monitors the elution of compounds based on UV absorbance. |

| Injection Vol. | 10 µL | The amount of sample introduced into the system. rjptonline.org |

This table presents typical starting parameters for HPLC method development and may require optimization for specific derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For derivatives of this compound that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool. mdpi.com This technique separates compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry. researchgate.net

The derivatization of a non-volatile compound into a more volatile one is a common strategy to make it amenable to GC-MS analysis. mdpi.comresearchgate.net For instance, if the isothiocyanate group were to be converted into a less polar, more volatile functional group, GC-MS could be employed for its analysis. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for structural elucidation and confirmation of the molecular weight. researchgate.net The NIST library is a common resource used to match the obtained mass spectra with known compounds for identification. mdpi.com

Key considerations for GC-MS analysis include the choice of the capillary column (stationary phase), the temperature program of the oven, and the ionization method in the mass spectrometer (typically electron ionization, EI). researchgate.net

Chiral Chromatography for Enantiomeric Separations

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. youtube.com Although this compound itself is not chiral, its derivatives can be, particularly if they are synthesized using chiral reagents or catalysts, or if they undergo reactions that create a stereocenter. Since enantiomers can have different biological effects, their separation and analysis are crucial in pharmaceutical development. nih.gov

Chiral chromatography, most commonly using chiral HPLC, is the benchmark for separating enantiomers. rjptonline.orgnih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. youtube.com

The development of a chiral separation method involves screening a variety of CSPs and mobile phases. youtube.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are often effective for a broad range of compounds. youtube.com The mobile phase, which can be a normal-phase solvent (like hexane/isopropanol) or a reversed-phase solvent system, is optimized to achieve the best resolution between the enantiomeric peaks. rjptonline.orgyoutube.com

The following table summarizes common chiral stationary phases used for enantiomeric separations.

| Chiral Stationary Phase (CSP) Type | Common Selector | Typical Applications |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. youtube.com |

| Pirkle-type (Brush-type) | π-acidic or π-basic moieties | Separation based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Protein-based | e.g., α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Useful for separating chiral drugs, mimics biological interactions. |

| Macrocyclic Glycopeptide | e.g., Teicoplanin, Vancomycin | Offer multiple interaction sites for complex chiral recognition. |

This table provides an overview of common CSP types. The optimal choice depends on the specific molecular structure of the chiral derivative.

X-ray Crystallography for Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into the molecular structure, conformation, and the intricate network of intermolecular interactions that dictate how molecules pack in the solid state.

Single Crystal X-ray Diffraction of Novel Derivatives

To perform single-crystal X-ray diffraction, a high-quality, single crystal of a novel derivative of this compound must first be grown. When a beam of X-rays is directed at this crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. tandfonline.comnih.gov

This analysis unequivocally confirms the molecular structure, including bond lengths, bond angles, and torsional angles. For quinoxaline derivatives, this technique has been used to confirm the planarity of the quinoxaline ring system and the geometry of its substituents. nih.gov The resulting structural data is often deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), for public access. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

Beyond individual molecular structures, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study known as crystal engineering. rsc.org The packing arrangement is governed by a variety of non-covalent intermolecular interactions. For quinoxaline derivatives, these interactions are critical in understanding their physical properties.

Common interactions observed in the crystal structures of related compounds include:

π-π Stacking: The aromatic quinoxaline rings can stack on top of each other, an interaction that is important for stabilizing the crystal structure. nih.govresearchgate.net

Hydrogen Bonding: Although the parent compound lacks strong hydrogen bond donors, derivatives can be designed to include them. Weak C-H···N hydrogen bonds are also frequently observed, linking molecules into chains or sheets. rsc.orgresearchgate.net